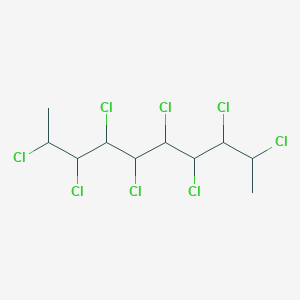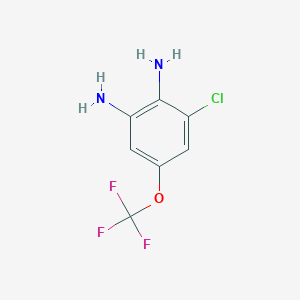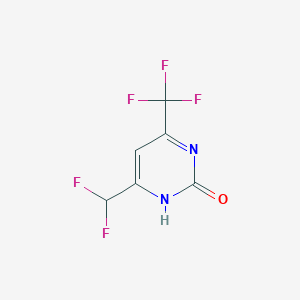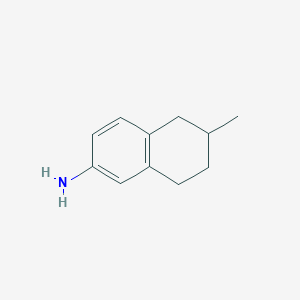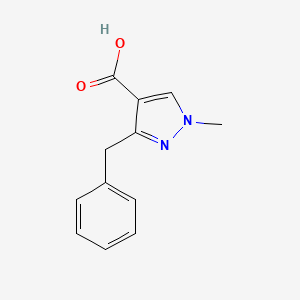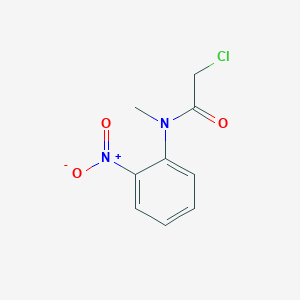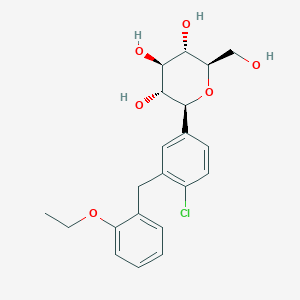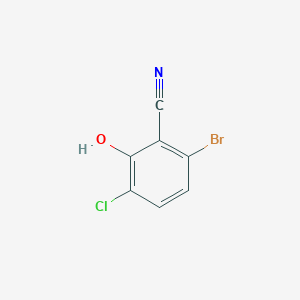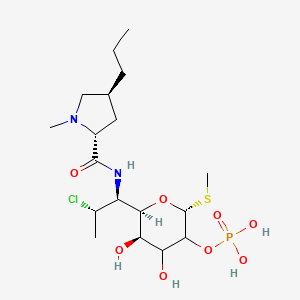
Clindamycin Diastereomer 2-Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin Diastereomer 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is particularly effective against anaerobic bacteria and certain protozoans .
Vorbereitungsmethoden
The synthesis of Clindamycin Diastereomer 2-Phosphate involves several steps. One common method is the double emulsion solvent diffusion technique. This method is particularly suitable for water-soluble drugs and involves the formation of multiple emulsions of the type w/o/w (water-in-oil-in-water). The aqueous protein solution is dispersed in a lipophilic organic continuous phase, which generally consists of a polymer solution that encapsulates the protein contained in the dispersed aqueous phase. The primary emulsion is then subjected to homogenization before being added to an aqueous solution of polyvinyl alcohol (PVA), resulting in the formation of a double emulsion. The solvent is then removed by evaporation under reduced pressure or by stirring .
Analyse Chemischer Reaktionen
Clindamycin Diastereomer 2-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and methanol. The compound can form different crystalline forms, such as polymorphs, hydrates, or solvates, which can influence its physical and chemical properties, including stability, solubility, and bioavailability .
Wissenschaftliche Forschungsanwendungen
Clindamycin Diastereomer 2-Phosphate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical purposes. In biology and medicine, it is employed for its antibacterial properties, particularly in the treatment of infections caused by anaerobic bacteria. It is also used in the formulation of topical delivery systems for the treatment of acne .
Wirkmechanismus
The mechanism of action of Clindamycin Diastereomer 2-Phosphate involves binding to the 50S ribosomal subunit of bacterial ribonucleic acid (rRNA). This binding inhibits the initiation of peptide chain synthesis, thereby preventing bacterial protein synthesis. The compound can be either bacteriostatic or bactericidal, depending on the concentration, infection site, and organism .
Vergleich Mit ähnlichen Verbindungen
Clindamycin Diastereomer 2-Phosphate is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate. it has unique properties that make it more effective in certain applications. For example, it has improved stability and solubility compared to its counterparts. Other similar compounds include Clindamycin 2-Phosphate Sulfoxide, which is a mixture of diastereomers .
Eigenschaften
Molekularformel |
C18H34ClN2O8PS |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1 |
InChI-Schlüssel |
UFUVLHLTWXBHGZ-ISOKQYFFSA-N |
Isomerische SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


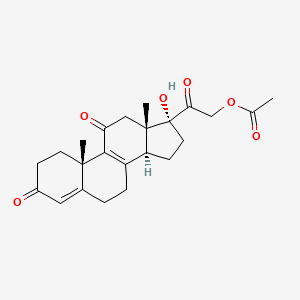
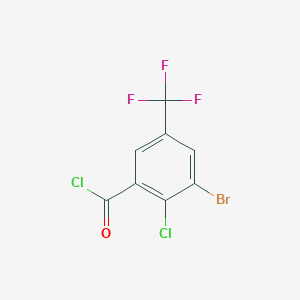
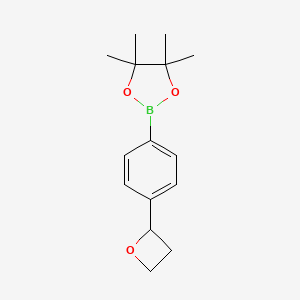
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

